(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
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Overview
Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is an organic compound that features both imidazole and azepane moieties. These structural elements are known for their significant roles in various biological and chemical applications. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the intermediate compound, which is then further reacted with azepane derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The phenyl and azepane rings can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
The compound’s imidazole moiety is known for its biological activity, making it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The azepane ring can interact with different receptors, influencing various biological pathways. These interactions result in the compound’s observed biological effects, making it a potent agent in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-imidazol-1-yl)phenyl)methanone: This compound shares the imidazole and phenyl moieties but lacks the azepane ring.
(3-(4-methoxyphenyl)azepan-1-yl)methanone: This compound contains the azepane and methoxyphenyl groups but does not have the imidazole moiety.
Uniqueness
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is unique due to the combination of imidazole and azepane rings in its structure
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-23-11-9-20(10-12-23)22-4-2-3-14-27(17-22)24(28)21-7-5-19(6-8-21)16-26-15-13-25-18-26/h5-13,15,18,22H,2-4,14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEBYKWTBOXJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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